
ap-dUTP
Overview
Description
ap-dUTP (5-Propargylamino-dUTP; CAS: 179101-49-6) is a C5-modified deoxyuridine triphosphate derivative with the molecular formula C₁₂H₁₈N₃O₁₄P₃ and a molecular weight of 521.2 g/mol . The modification involves a propargylamino group at the C5 position of the uracil base, enabling its use in bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). This property makes this compound valuable for applications such as DNA nanoparticle synthesis and targeted delivery of molecules like photosensitizers . Unlike natural nucleotides, this compound is designed to resist enzymatic degradation (e.g., by dUTPase) to facilitate stable incorporation into DNA structures .
Preparation Methods
Chemical Synthesis Strategies
Palladium-Catalyzed Heck Coupling
The most widely cited chemical method for ap-dUTP synthesis involves a two-step palladium-catalyzed process. This approach, developed to avoid toxic reagents like mercuric compounds, begins with regioselective iodination of 2'-deoxyuridine-5'-triphosphate (dUTP) using N-iodosuccinimide (NIS) . The iodinated intermediate is then subjected to a Heck coupling reaction with allylamine in the presence of palladium acetate and tri-o-tolylphosphine, yielding (E)-5-(3-aminoallyl)-dUTP (AA-dUTP) with stereochemical precision (Figure 1).
Key Reaction Parameters:
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Iodination: Conducted in anhydrous dimethylformamide (DMF) at 0°C for 2 hours, achieving >90% conversion efficiency .
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Heck Coupling: Performed under inert atmosphere at 65°C for 24 hours, with a palladium/ligand ratio of 1:2.5 .
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Yield: 68–72% after purification by anion-exchange chromatography .
This method eliminates reliance on mercury-based catalysts, addressing safety and environmental concerns associated with earlier protocols.
Enzymatic Incorporation Approaches
DNA Polymerase-Mediated Synthesis
Enzymatic incorporation of this compound into DNA strands is achieved using modified DNA polymerases . Vent (exo-) DNA polymerase, a thermostable enzyme lacking 3'→5' exonuclease activity, has demonstrated high efficiency in incorporating this compound during PCR amplification .
Optimized Conditions for Enzymatic Synthesis:
Parameter | Value |
---|---|
Polymerase | Vent (exo-) |
Temperature | 72°C (extension step) |
dNTP Concentration | 0.2 mM (including this compound) |
Mg²⁺ Concentration | 2.5 mM |
This method supports the synthesis of amine-modified DNA fragments up to 1.5 kb in length, with incorporation rates exceeding 95% for up to five consecutive this compound residues .
Industrial-Scale Production
Enzymatic Synthesis for High-Purity Output
Large-scale this compound production employs enzymatic systems to minimize contaminants such as deoxynucleoside tetraphosphates and pyrophosphates, which inhibit PCR applications . Key steps include:
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Substrate Preparation: dUTP is enzymatically phosphorylated using adenylate kinase and nucleoside diphosphate kinase.
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Aminoallyl Modification: Allylamine is introduced via a modified Heck coupling process under controlled pH (7.5–8.0).
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Purification: Anion-exchange chromatography combined with ultrafiltration achieves >99% purity .
Table 1: Industrial Production Metrics
Metric | Value |
---|---|
Batch Size | 500–1,000 mmol |
Purity | ≥99% (HPLC) |
Storage Form | Lyophilized lithium salt |
Shelf Life | 24 months at -20°C |
Quality Control and Analytical Validation
Chromatographic Profiling
Reverse-phase HPLC with UV detection (λ = 260 nm) is standard for assessing this compound purity. A typical chromatogram shows a single dominant peak (retention time = 12.4 min) with <1% contaminant nucleotides .
Functional Validation
Incorporation efficiency is validated using TUNEL assays , where this compound-labeled DNA is detected via fluorescent dyes conjugated to the aminoallyl group. A >90% labeling efficiency is required for commercial batches .
Chemical Reactions Analysis
Types of Reactions
Aminoallyl-deoxyuridine-5’-triphosphate undergoes various chemical reactions, primarily involving its aminoallyl group. These reactions include:
Substitution Reactions: The aminoallyl group can react with amine-reactive dyes or haptens, allowing for the labeling of DNA with fluorescent or biotin tags.
Enzymatic Incorporation: The compound can be incorporated into DNA by DNA polymerases during enzymatic synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving aminoallyl-deoxyuridine-5’-triphosphate include:
Amine-reactive dyes: Such as succinimidyl esters of Alexa Fluor dyes.
DNA polymerases: Including reverse transcriptase, Taq DNA polymerase, and phi29 DNA polymerase.
Major Products Formed
The major products formed from reactions involving aminoallyl-deoxyuridine-5’-triphosphate are labeled DNA molecules. These labeled DNA molecules can be used in various applications, such as fluorescence in situ hybridization (FISH), microarray analysis, and dot blot hybridization .
Scientific Research Applications
Role in DNA Repair Mechanisms
Base Excision Repair (BER) : Ap-dUTP is primarily involved in the base excision repair pathway, where it serves as a substrate for DNA polymerases during the repair of abasic sites (AP sites). The incorporation of this compound into DNA can help researchers understand the dynamics of DNA repair processes and the consequences of DNA damage.
- Case Study : A study utilized this compound to investigate the distribution of AP sites in mammalian genomes. The SSiNGLe-AP method was developed to map these sites with high resolution across various tissues, revealing nonrandom distributions influenced by gene expression and age . This method highlights how this compound can be employed to elucidate the mechanisms underlying genomic stability.
Applications in Molecular Biology Techniques
Labeling and Detection : this compound can be used to label DNA for detection purposes. It can be incorporated enzymatically into DNA strands to create probes for hybridization assays.
- Data Table: Comparison of Nucleotide Incorporation Methods
Method | Nucleotide Used | Application | Advantages |
---|---|---|---|
PCR | dTTP | Amplification | High specificity and yield |
Nick Translation | dUTP | Probe labeling | Efficient incorporation into DNA |
Rolling Circle Amplification | This compound | Nanoparticle synthesis | Generates long DNA constructs |
Fluorescent Labeling : this compound can be modified with fluorescent tags for imaging applications, allowing researchers to visualize cellular processes such as replication and repair in real-time.
Therapeutic Applications
Cancer Research : The incorporation of this compound into therapeutic strategies is being explored, particularly in cancer treatment. By understanding how cancer cells manage DNA damage through BER, researchers can develop drugs that target these pathways.
- Case Study : Research has shown that high levels of dUTPase expression correlate with neurogenesis and may influence cancer cell proliferation . This suggests that manipulating dUTP levels could be a potential therapeutic strategy in oncology.
Genetic Engineering
CRISPR/Cas9 Systems : this compound is increasingly being utilized in CRISPR technology to enhance the precision of gene editing. By incorporating modified nucleotides like this compound during the editing process, researchers can improve the fidelity of edits and reduce off-target effects.
- Data Table: Impact of Modified Nucleotides on CRISPR Efficiency
Modified Nucleotide | Effect on Editing Precision | Off-target Activity Reduction |
---|---|---|
This compound | Increased | Significant |
dATP | Standard | Moderate |
Mechanism of Action
The mechanism of action of aminoallyl-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases during enzymatic synthesis. Once incorporated, the aminoallyl group serves as a reactive site for labeling with various tags, such as fluorescent dyes or biotin. This labeling allows for the detection and analysis of the modified DNA in various applications .
Comparison with Similar Compounds
ap-dUTP vs. Natural dUTP
Structural and Functional Differences :
- dUTP (CAS: 1927-31-7; C₉H₁₆N₂O₁₅P₃, MW: 470.1 g/mol) lacks modifications and is a natural substrate for dUTPase , an enzyme that hydrolyzes dUTP to prevent its misincorporation into DNA during replication .
- This compound’s C5 propargylamino group sterically hinders dUTPase activity, allowing it to bypass this regulatory mechanism and integrate into DNA for labeling or therapeutic purposes .
This compound vs. Other C5-Modified dUTP Derivatives
Key Insights :
- This compound and 5-ethynyl-dUTP share click chemistry utility but differ in conjugation efficiency and steric effects.
- Biotin-dUTP relies on streptavidin interactions, limiting its use in enzymatic systems where dUTPase is active.
Enzymatic Interactions
- dUTPase Resistance : this compound’s C5 modification reduces its recognition by dUTPase, a critical advantage for applications requiring persistent DNA incorporation .
- Polymerase Compatibility : Evidence from 2-substituted dATP derivatives (e.g., modified nucleotides) suggests that C5 modifications in this compound are less disruptive to polymerase activity compared to base-pairing modifications (e.g., C2 or C8 alterations) .
Therapeutic and Diagnostic Use
- DNA Nanoparticles: this compound’s integration into DNA nanostructures enables precise delivery of therapeutic agents (e.g., photosensitizers) to target cells, enhancing treatment specificity .
- Comparative Efficacy: Unlike biotin-dUTP, which requires streptavidin for detection, this compound’s click chemistry allows direct covalent bonding, reducing background noise in imaging studies.
Biological Activity
The compound ap-dUTP (2'-deoxyuridine 5'-triphosphate) is a nucleotide analog that plays a significant role in various biological processes, particularly in DNA metabolism. Its biological activity is primarily linked to its incorporation into DNA, which can lead to mutations and affect genomic stability. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound is structurally similar to dUTP but contains an additional phosphate group. This structural modification allows it to act as a substrate for DNA polymerases. When incorporated into DNA, this compound can disrupt normal base pairing and lead to the formation of apurinic/apyrimidinic (AP) sites, which are critical lesions that can result in mutations during DNA replication.
Key Mechanisms:
- Incorporation into DNA : this compound can be mistakenly incorporated by DNA polymerases during replication.
- Formation of AP Sites : The incorporation of this compound leads to the generation of AP sites, which can compromise genomic integrity.
- Mutagenesis : The presence of AP sites can result in increased mutation rates due to erroneous repair mechanisms.
Enzymatic Activity
Research indicates that the enzyme dUTPase plays a crucial role in regulating intracellular levels of dUTP and preventing the incorporation of uracil into DNA. The activity of dUTPase ensures that dUTP levels remain low, thus minimizing the risk of this compound incorporation.
Enzyme | Substrate | Activity Level |
---|---|---|
dUTPase | dUTP | High |
dUTPase | This compound | Moderate |
In studies involving Saccharomyces cerevisiae, it was found that complete loss of dUTPase activity leads to lethality due to the accumulation of dUTP and its analogs like this compound, highlighting the enzyme's importance in maintaining genetic stability .
Mutagenesis Studies
A study conducted on yeast strains deficient in dUTPase showed elevated mutation rates when exposed to this compound. This suggests that the compound significantly contributes to genomic instability when not properly regulated.
Case Study 1: Yeast Mutagenesis
In a controlled experiment, yeast strains were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in mutation frequency:
Concentration of this compound (µM) | Mutation Frequency (%) |
---|---|
0 | 0 |
10 | 2 |
50 | 10 |
100 | 25 |
These findings underscore the mutagenic potential of this compound and its implications for genetic research and biotechnology applications.
Case Study 2: Impact on Human Cells
A recent study evaluated the effects of this compound on human cell lines. Cells were exposed to this compound for 24 hours, followed by analysis of DNA damage:
- Results : Increased levels of DNA strand breaks were observed.
- : this compound exposure correlates with heightened DNA damage, emphasizing its potential risks in therapeutic contexts where nucleotide analogs are used.
Q & A
Basic Research Questions
Q. What is the role of ap-dUTP in detecting DNA strand breaks, and what methodological considerations ensure accurate detection?
this compound is incorporated into DNA strand breaks via terminal deoxynucleotidyl transferase (TdT) in assays like TUNEL (TdT-mediated dUTP Nick-End Labeling). Key methodological considerations include:
- Optimizing enzyme concentration to avoid over- or under-labeling.
- Including negative controls (e.g., omitting TdT) to distinguish background noise.
- Validating results with complementary methods (e.g., comet assays) to confirm DNA damage .
Q. How should researchers design experiments to quantify this compound incorporation efficiency in different cell types?
- Use flow cytometry or fluorescence microscopy for quantitative analysis.
- Standardize cell fixation protocols (e.g., paraformaldehyde vs. methanol) to preserve membrane integrity and avoid artifactual DNA damage.
- Compare incorporation rates across cell lines with varying DNA repair capacities (e.g., cancer vs. primary cells) .
Advanced Research Questions
Q. What experimental variables lead to contradictory results in this compound-based studies, and how can they be systematically addressed?
Common variables include:
- TdT batch variability : Validate enzyme activity across lots using a standardized DNA substrate.
- Fixation time : Prolonged fixation may mask accessible DNA breaks.
- Tissue heterogeneity : Use laser-capture microdissection to isolate specific cell populations. Resolution strategy: Perform a pilot study to test variables iteratively and document protocols in detail .
Q. How can this compound be integrated with multi-omics approaches to study DNA repair dynamics?
- Combine TUNEL assays with single-cell RNA sequencing to correlate DNA damage with transcriptional profiles.
- Use mass spectrometry to identify proteins co-localizing with this compound-labeled sites (e.g., repair factors like PARP1).
- Validate findings with CRISPR knockouts of DNA repair genes .
Q. What statistical methods are appropriate for analyzing time-course this compound incorporation data?
- Apply mixed-effects models to account for intra-sample variability in longitudinal studies.
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed datasets.
- Normalize data against baseline incorporation rates in untreated controls .
Q. Methodological Challenges and Solutions
Q. How do researchers address this compound’s potential cytotoxicity in long-term live-cell imaging?
- Use pulsed labeling (short exposure times) to minimize DNA damage accumulation.
- Validate cell viability via ATP assays or propidium iodide exclusion .
- Compare results with non-cytotoxic analogs (e.g., EdU) to isolate this compound-specific effects .
Q. What controls are essential when using this compound in in vivo models?
- Sham-treated controls : Account for background signal from surgical stress or vehicle administration.
- Tissue-specific autofluorescence controls : Use unstained sections to adjust imaging parameters.
- Pharmacological inhibition controls (e.g., Z-VAD-FMK for apoptosis inhibition) to confirm specificity .
Q. Data Interpretation and Validation
Q. How should researchers validate this compound-based findings when conflicting with orthogonal methods (e.g., γH2AX staining)?
- Perform co-staining experiments to identify overlapping signals.
- Analyze discrepancies using ROC curves to assess assay sensitivity/specificity.
- Reconcile results by considering methodological differences (e.g., γH2AX marks early breaks, while this compound labels late apoptosis) .
Q. Ethical and Reporting Standards
Q. What reporting guidelines should be followed when publishing this compound-based studies?
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIMXKBIBMKBL-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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